REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C([Cl:17])=O>CN(C=O)C.O1CCOCC1>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([Cl:17])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred until most of the gas development
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under nitrogen, a 1 L round bottom flask, equipped with septum
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
CUSTOM
|
Details
|
The vial was closed
|
Type
|
CUSTOM
|
Details
|
removed from the glovebox
|
Type
|
ADDITION
|
Details
|
the weighed oxalyl chloride was added, under nitrogen, to the reaction, in portions, via syringe
|
Type
|
STIRRING
|
Details
|
The reaction remained stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Trace HCl was removed by addition of several aliquots of dry toluene, which
|
Type
|
CUSTOM
|
Details
|
were consecutively evaporated
|
Type
|
CUSTOM
|
Details
|
the rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 146.4 mmol | |
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |